molecular formula C12H11NO3 B14508759 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile CAS No. 62787-67-1

4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile

Cat. No.: B14508759
CAS No.: 62787-67-1
M. Wt: 217.22 g/mol
InChI Key: AFAVCSOWKMRNDV-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a benzonitrile moiety, and an oxobut-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile typically involves the reaction of 4-methoxybenzonitrile with an appropriate oxobut-3-en-1-yl derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the oxobut-3-en-1-yl derivative is added to the 4-methoxybenzonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
  • 4-Methoxybenzonitrile
  • 4-Methoxy-3-oxobut-1-yn-1-yltrimethylsilane

Uniqueness

4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

62787-67-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-methoxy-3-(2-oxobut-3-enoxy)benzonitrile

InChI

InChI=1S/C12H11NO3/c1-3-10(14)8-16-12-6-9(7-13)4-5-11(12)15-2/h3-6H,1,8H2,2H3

InChI Key

AFAVCSOWKMRNDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OCC(=O)C=C

Origin of Product

United States

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